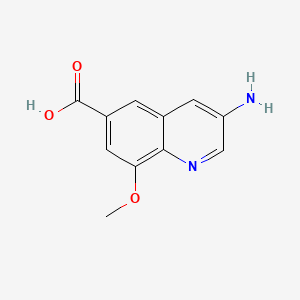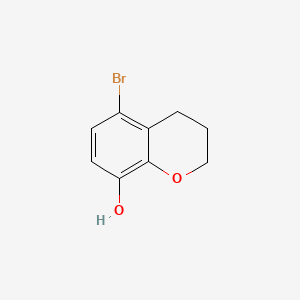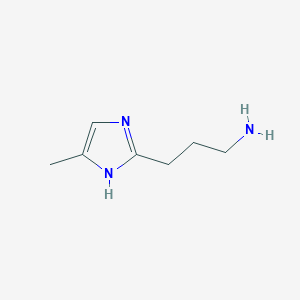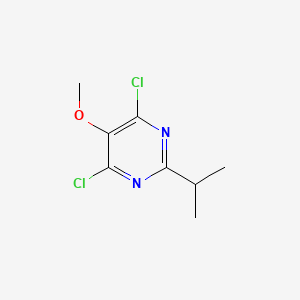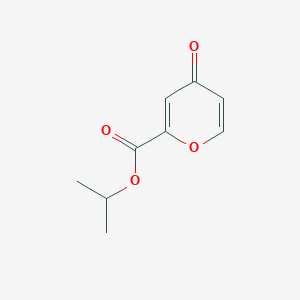
2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is a chemical compound with the molecular formula C7H10O4 It is a derivative of 4H-1,3-dioxin-4-one, characterized by the presence of hydroxymethyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of appropriate precursors under catalyst-free conditions. For instance, a green and practical method has been developed to construct 4H-1,3-dioxin-4-one derivatives using commercial and cheap starting materials . The reaction conditions typically involve mild temperatures and short reaction times, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the scalability of the catalyst-free method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and ester groups in its structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield corresponding aldehydes or carboxylic acids, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as an intermediate in the synthesis of insecticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxymethyl and ester groups play a crucial role in these interactions, facilitating the compound’s binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A closely related compound with similar structural features but different functional groups.
2,2-Bis(hydroxymethyl)-4H-1,3-dioxin-4-one: Another derivative with two hydroxymethyl groups, offering different reactivity and applications.
Uniqueness
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is unique due to its specific combination of hydroxymethyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
525600-93-5 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2,6-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-5-3-6(9)11-7(2,4-8)10-5/h3,8H,4H2,1-2H3 |
Clé InChI |
OSIVAJFKHGFGAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(O1)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


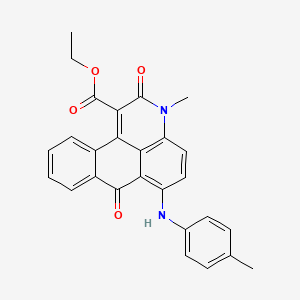

![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)




